Fluorine Substitution Pattern: Structural Differentiation from Mono-Fluorinated and Unsubstituted Piperazine Analogs
The compound's distinct advantage lies in its precise difluorination pattern. Unlike the mono-fluorinated analog 1-(2-fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine (CAS 2329262-54-4, MW 297.33), which lacks the C2 4-fluorophenyl group, the target compound features two strategically positioned fluorine atoms . This dual fluorination is associated with enhanced metabolic stability and binding affinity in CNS-targeted scaffolds, as fluorine atoms can block oxidative metabolism and engage in favorable hydrophobic or polar interactions [1]. While direct comparative pharmacological data for this exact pair are not publicly available, the class-level inference from pyrazolo[1,5-a]pyrazine kinase inhibitor patents demonstrates that addition of a second fluorophenyl group can shift selectivity between kinase targets (e.g., JAK vs. RET) and alter IC₅₀ values by orders of magnitude [2][3].
| Evidence Dimension | Molecular complexity and fluorine count |
|---|---|
| Target Compound Data | MW 391.43; 2 fluorine atoms; 2 fluorophenyl rings |
| Comparator Or Baseline | 1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine (CAS 2329262-54-4): MW 297.33; 1 fluorine atom; 1 fluorophenyl ring |
| Quantified Difference | ΔMW = +94.1 g/mol; +1 fluorine; +1 aryl ring |
| Conditions | Structural comparison based on calculated physicochemical properties |
Why This Matters
A researcher procuring compounds for a CNS or kinase SAR program must select the correct difluorinated analog to maintain the intended lipophilicity and metabolic profile predicted by the series' design.
- [1] Kuujia.com (2025). 1-(2-Fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (CAS 1111319-86-8). Compound Technical Overview. View Source
- [2] Pfizer Inc. (2017). PYRAZOLO[1,5-A]PYRAZIN-4-YL DERIVATIVES. US Patent Application US20170240552A1. View Source
- [3] Array BioPharma Inc. (2018). SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS. Patent WO2018017983A1. View Source
